1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane

説明

Introduction and Chemical Identity

Nomenclature and Structural Identification

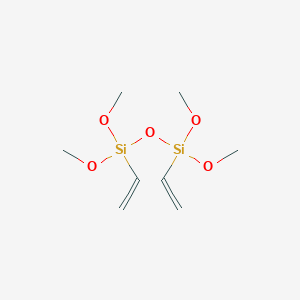

1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane possesses a systematic nomenclature that precisely describes its molecular architecture according to established chemical naming conventions. The compound name indicates the presence of two ethenyl groups positioned at the 1 and 3 positions of the disiloxane backbone, along with four methoxy groups distributed as two groups on each silicon atom. The structural framework consists of a central siloxane bond connecting two silicon centers, each bearing distinct organic substituents that define the compound's chemical behavior and reactivity profile.

The molecular structure can be described as containing a linear disiloxane core with the formula Si-O-Si, where each silicon atom is tetrahedrally coordinated. The ethenyl groups provide sites for potential polymerization reactions, while the methoxy groups offer hydrolyzable functionality that can participate in condensation reactions. This dual functionality makes the compound particularly interesting for applications requiring controlled reactivity and crosslinking capabilities.

According to systematic nomenclature principles, alternative names for this compound include 1,3-divinyl-1,1,3,3-tetramethoxydisiloxane and disiloxane, 1,3-diethenyl-1,1,3,3-tetramethoxy-, reflecting different approaches to describing the same molecular structure. The compound represents a specific example of functionalized disiloxanes where organic groups are strategically positioned to enable controlled chemical transformations.

Chemical Formula and Molecular Weight

The molecular formula of this compound is established as C₈H₁₈O₅Si₂, indicating the presence of eight carbon atoms, eighteen hydrogen atoms, five oxygen atoms, and two silicon atoms. This composition reflects the compound's classification as an organosilicon material with significant organic character while maintaining the distinctive silicon-oxygen backbone that characterizes siloxane chemistry.

The molecular weight has been determined to be 250.40 grams per mole, making it a relatively modest-sized organosilicon compound suitable for use as a building block in larger polymeric structures. The molecular weight distribution among the constituent elements demonstrates the balanced nature of this compound, with carbon and hydrogen comprising the organic components, oxygen forming both the central siloxane bridge and the methoxy substituents, and silicon providing the inorganic backbone characteristic of siloxane materials.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₈H₁₈O₅Si₂ | - |

| Molecular Weight | 250.40 | g/mol |

| Carbon Content | 8 atoms | - |

| Hydrogen Content | 18 atoms | - |

| Oxygen Content | 5 atoms | - |

| Silicon Content | 2 atoms | - |

The elemental composition provides insight into the compound's potential behavior in various chemical environments and its suitability for specific applications in organosilicon chemistry.

Registry and Identification Systems

Chemical Abstracts Service Registry Number and History

The compound has been assigned Chemical Abstracts Service Registry Number 18293-85-1, which serves as its unique identifier in chemical databases and literature. This registry number was established as part of the systematic cataloging of organosilicon compounds and reflects the historical development of chemical information systems. The registration of this compound in the Chemical Abstracts Service database indicates its recognition as a distinct chemical entity with potential commercial and research significance.

The Chemical Abstracts Service registry system has tracked this compound since the mid-20th century, corresponding to the period of intensive development in organosilicon chemistry. The assignment of this specific registry number places the compound within the broader context of disiloxane compounds that were being systematically studied and characterized during the expansion of silicone chemistry. The registry number facilitates consistent identification across different databases and publications, ensuring that research findings can be properly attributed to this specific molecular structure.

特性

IUPAC Name |

ethenyl-[ethenyl(dimethoxy)silyl]oxy-dimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O5Si2/c1-7-14(9-3,10-4)13-15(8-2,11-5)12-6/h7-8H,1-2H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLJCWSSVJJHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C=C)(OC)O[Si](C=C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555315 | |

| Record name | 1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18293-85-1 | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetramethoxy-divinyl-Disiloxane~ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The synthesis of 1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane typically involves the formation of a disiloxane backbone substituted with methoxy groups and ethenyl (vinyl) functionalities at silicon atoms. The key steps include:

- Preparation of suitable organosilicon precursors such as vinyl-substituted chlorosilanes or vinyl-functionalized polysiloxanes.

- Controlled hydrolysis or alcoholysis of chlorosilane intermediates to introduce methoxy groups.

- Purification by distillation or rectification to isolate the pure disiloxane compound.

Preparation via Hydrolysis of Vinyl-Substituted Chlorosilanes

One common route involves starting from vinyl-substituted dichlorosilanes or dichlorodisiloxanes, followed by hydrolysis and methanolysis to yield the tetramethoxydisiloxane.

$$

\text{Cl}2\text{Si}-\text{O}-\text{SiCl}2 + 4 \text{MeOH} \rightarrow \text{(CH}2=CH)\text{Si}(OCH3)2 - \text{O} - \text{Si}(OCH3)2(\text{CH}=CH2) + 4 \text{HCl}

$$

- The starting material, 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane analogues with vinyl substituents, undergoes methanolysis.

- Methanol replaces chlorine atoms with methoxy groups.

- Hydrochloric acid is generated as a byproduct and must be removed.

- Reaction carried out under inert atmosphere (nitrogen or argon) to prevent unwanted side reactions.

- Temperature controlled below the boiling point of methanol (~65 °C), often at room temperature or slightly elevated (~20–40 °C).

- Excess methanol ensures complete substitution.

- Reaction time varies from 1 to several hours depending on scale and reagent purity.

- Removal of HCl by washing with aqueous base or neutralization.

- Drying of organic phase over anhydrous salts (e.g., MgSO4).

- Distillation under reduced pressure to isolate the pure product.

Preparation via Grignard Reaction and Subsequent Hydrolysis

Another advanced method involves the use of Grignard reagents to introduce vinyl groups onto silicon centers of polysiloxanes, followed by hydrolysis to form the tetramethoxydisiloxane.

- The Grignard reagent reacts with organohydrogen polysiloxanes to introduce vinyl groups.

- Hydrolysis converts reactive intermediates into stable methoxysilane groups.

- The process yields high purity this compound with high yield and controlled substitution patterns.

Reduction of Dichlorodisiloxane Precursors

A related approach for preparing disiloxane derivatives involves reducing dichlorodisiloxane intermediates with metal hydrides, although this is more common for methyl-substituted analogues. This method can be adapted for vinyl-substituted compounds.

$$

\text{Cl}2\text{Si}-\text{O}-\text{SiCl}2 + \text{Metal Hydride} \rightarrow \text{H}2\text{Si}-\text{O}-\text{SiH}2 + \text{byproducts}

$$

- Metal hydrides such as lithium aluminum hydride or sodium hydride are used.

- The reaction is typically carried out in inert organic solvents like tetrahydrofuran.

- After reduction, further reaction with methanol introduces methoxy groups.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrolysis of vinyl dichlorodisiloxane | Vinyl-substituted dichlorodisiloxane | Methanol, aqueous acid/base | Room temp to 40 °C, inert atmosphere | Simple, direct methoxy substitution | Requires careful HCl removal |

| Grignard reaction with organohydrogen polysiloxane | Organohydrogen polysiloxane, methyl chloride | Mg, dibutyl ether, methylmagnesium chloride | 55 °C, inert atmosphere, hydrolysis below 30 °C | High yield, controlled vinyl introduction | Multi-step, requires Grignard handling |

| Reduction of dichlorodisiloxane | Dichlorodisiloxane | Metal hydrides (LiAlH4, NaH) | Anhydrous solvents, inert atmosphere | Efficient reduction | More complex, hydride handling |

Research Findings and Notes

- The Grignard-based method yields high purity this compound with controlled vinyl substitution, essential for downstream polymer applications.

- Hydrolysis conditions are critical; temperature control below 30 °C prevents side reactions and degradation of vinyl groups.

- Purification by drying and rectification ensures removal of residual acids and solvents, yielding a product suitable for sensitive silicone syntheses.

- The reduction method, while efficient for methyl-substituted disiloxanes, requires adaptation for vinyl-substituted analogues due to vinyl group sensitivity.

化学反応の分析

Types of Reactions

1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane undergoes various chemical reactions, including:

Hydrosilylation: Reaction with hydrosilanes to form siloxane derivatives.

Oxidation: Reaction with oxidizing agents to form silanols and siloxanes.

Substitution: Reaction with nucleophiles to replace methoxy groups with other functional groups.

Common Reagents and Conditions

Hydrosilylation: Platinum or rhodium catalysts, inert atmosphere, temperatures between 50°C and 100°C.

Oxidation: Hydrogen peroxide or other peroxides, mild acidic or basic conditions.

Substitution: Nucleophiles such as amines or alcohols, ambient temperature to moderate heating.

Major Products Formed

Hydrosilylation: Siloxane derivatives with various functional groups.

Oxidation: Silanols and siloxanes.

Substitution: Functionalized siloxanes with replaced methoxy groups.

科学的研究の応用

Materials Science

1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane is utilized in the development of advanced materials due to its ability to form siloxane networks. These materials are characterized by:

- Thermal Stability : The siloxane bonds provide excellent thermal stability, making it suitable for high-temperature applications.

- Mechanical Strength : The cross-linked structures formed from this compound exhibit enhanced mechanical properties.

Case Study: Siloxane-Based Polymers

Research has demonstrated that incorporating this compound into polymer matrices leads to improved elasticity and durability. For instance, siloxane-based elastomers have been synthesized that show remarkable resistance to environmental stressors.

Catalysis

This compound is also recognized for its role as a precursor in the synthesis of platinum-containing catalysts. Specifically:

- Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane Complex : This complex is widely used as a catalyst in hydrosilylation reactions. It facilitates the addition of silanes to alkenes and alkynes efficiently.

Case Study: Hydrosilylation Reactions

In a study published in the Journal of Organic Chemistry, it was shown that using platinum complexes derived from 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane resulted in high selectivity and yield during hydrosilylation of terminal alkenes. The presence of dual Si-H groups enhances the reactivity of the catalyst .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its vinyl groups allow for various chemical transformations including:

- Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Case Study: Synthesis of Biologically Active Compounds

Research has highlighted the use of this compound as a building block for synthesizing complex organic molecules with potential pharmaceutical applications. For example, derivatives synthesized from this compound have shown promising activity against specific cancer cell lines.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Materials Science | Development of siloxane-based polymers | Enhanced thermal stability and mechanical strength |

| Catalysis | Precursor for platinum catalysts in hydrosilylation | High selectivity and yield |

| Organic Synthesis | Intermediate for synthesizing complex organic compounds | Versatile reactivity due to vinyl groups |

作用機序

The mechanism of action of 1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane involves its ability to participate in various chemical reactions due to the presence of reactive ethenyl and methoxy groups. These groups allow the compound to undergo hydrosilylation, oxidation, and substitution reactions, leading to the formation of diverse siloxane derivatives. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

類似化合物との比較

Structural and Functional Group Variations

Disiloxanes with modified substituents exhibit distinct reactivity, stability, and application profiles. Key analogs include:

Reactivity and Stability

- Vinyl vs. Methyl Groups : DVTMDS’s vinyl groups enable crosslinking via hydrosilylation, whereas the tetramethyl analog (CAS 2627-95-4) forms platinum complexes (e.g., Karstedt’s catalyst) critical for catalytic hydrosilylation in silicone curing . Methoxy groups in DVTMDS resist hydrolysis better than methyl groups, enhancing shelf stability in moisture-prone environments .

- Epoxide vs. Hydroxyl Functionality: BGPTMDS’s glycidyl groups react with amines or acids for covalent network formation, ideal for epoxy systems .

Physical and Application-Specific Properties

- DVTMDS : Liquid state and moderate viscosity (~128,000 cp in formulations) suit flowable adhesives and coatings .

- Tetramethyldisiloxane (CAS 2627-95-4) : Solid forms limit its use to catalytic roles or high-temperature syntheses .

- BGPTMDS : Higher molecular weight (360.60 g/mol) and epoxide reactivity enable robust thermosetting resins .

Research Findings and Industrial Relevance

- DVTMDS in Polymer Networks : Its methoxy groups reduce side reactions during crosslinking, improving silicone rubber resilience .

- Catalytic Applications : The tetramethyldisiloxane analog’s platinum complexes (e.g., Karstedt’s catalyst) are industry standards for hydrosilylation, with DVTMDS being less utilized here due to methoxy’s weaker coordination .

- Hydrophilic vs. Hydrophobic : Hydroxypropyl derivatives enhance compatibility with polar polymers, whereas DVTMDS’s methoxy groups balance hydrophobicity and reactivity .

生物活性

1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane (commonly referred to as diethenyl disiloxane) is a siloxane compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 186.4 g/mol

- CAS Number : 2627-95-4

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| C. albicans | 18 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

This compound's biological effects can be attributed to several mechanisms:

- Membrane Disruption : The siloxane structure interacts with lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, further contributing to its anticancer effects.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in the Journal of Applied Microbiology reported that diethenyl disiloxane showed a significant reduction in bacterial load in infected wounds in animal models when applied topically.

- Anticancer Research : A paper in Cancer Letters detailed experiments where treatment with diethenyl disiloxane led to a marked reduction in tumor size in xenograft models of breast cancer.

Q & A

Q. What comparative studies exist between this compound and its halogenated analogs in catalytic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。